

# Spectroscopic data of 1-(Thiophen-2-yl)butan-1-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Thiophen-2-yl)butan-1-one

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An In-depth Technical Guide to the Spectroscopic Data of **1-(Thiophen-2-yl)butan-1-one**

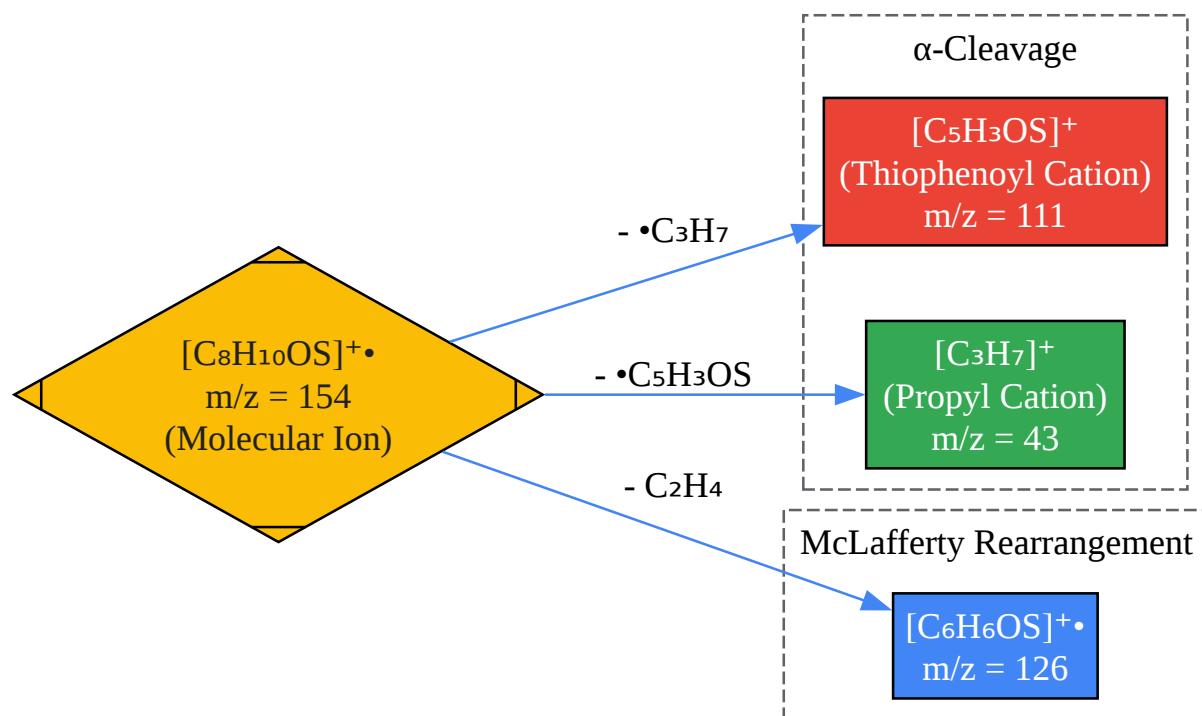
## Introduction

**1-(Thiophen-2-yl)butan-1-one** (CAS: 5333-83-5; Molecular Formula:  $C_8H_{10}OS$ ; Molecular Weight: 154.23 g/mol ) is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its molecular architecture, comprising a thiophene ring linked to a butyryl side chain, makes it a key building block for more complex molecules with potential biological activities.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic analysis provides the definitive fingerprint for a molecule, and a thorough understanding of this data is crucial for researchers in quality control, process development, and new discovery. This guide provides a comprehensive analysis of the expected spectroscopic data for **1-(Thiophen-2-yl)butan-1-one**, grounded in fundamental principles and data from analogous structures. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the underlying chemical principles that give rise to it.

## Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first visualize the molecule's structure and identify its distinct chemical environments. The diagram below illustrates the numbering convention used throughout this guide for proton (H) and carbon (C) assignments.



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## References

- 1. 1-(Thiophen-2-yl)butan-1-one [myskinrecipes.com]
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